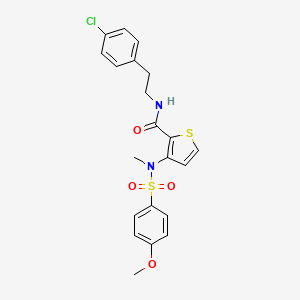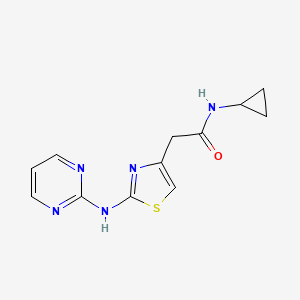![molecular formula C20H17N5O B2573423 6-Methyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]pyrazine-2-carboxamide CAS No. 2415502-64-4](/img/structure/B2573423.png)
6-Methyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]pyrazine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MIP-2C and is a pyrazine derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of MIP-2C is not fully understood. However, studies have suggested that MIP-2C may exert its anticancer activity by inhibiting the activity of certain enzymes such as topoisomerase II and DNA polymerase. MIP-2C has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
MIP-2C has been found to have various biochemical and physiological effects. Studies have shown that MIP-2C can inhibit the growth of cancer cells and induce apoptosis. MIP-2C has also been found to have anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MIP-2C has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. MIP-2C is also readily available and can be purchased from various chemical suppliers. However, MIP-2C has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are still being studied. MIP-2C is also a complex compound that requires specialized equipment and expertise for its synthesis and analysis.
Direcciones Futuras
There are several future directions for the study of MIP-2C. One potential direction is the further study of its anticancer activity and its potential use as a drug candidate. Another direction is the study of its properties as a building block for the synthesis of functional materials. Additionally, the study of the mechanism of action of MIP-2C and its biochemical and physiological effects could lead to the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of MIP-2C involves the reaction of 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid with 3-aminophenylboronic acid and 6-methylpyrazine-2-carboxylic acid. The reaction is carried out in the presence of a catalyst such as palladium on carbon and a base such as potassium carbonate. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
MIP-2C has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, MIP-2C has been found to have potential anticancer activity and has been studied as a potential drug candidate. In materials science, MIP-2C has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks and covalent organic frameworks. In organic synthesis, MIP-2C has been used as a starting material for the synthesis of various pyrazine derivatives.
Propiedades
IUPAC Name |
6-methyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-13-5-4-8-25-12-18(24-19(13)25)15-6-3-7-16(9-15)23-20(26)17-11-21-10-14(2)22-17/h3-12H,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDYYGCLIJIPLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=NC(=CN=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)pyrazine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(1,3-thiazol-5-yl)propanoic acid](/img/structure/B2573343.png)

![2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B2573346.png)
![4-[butyl(methyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2573348.png)
![7-(4-Benzylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2573351.png)


![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2573357.png)
![[2-Amino-2-(2-methylphenyl)ethyl]dimethylamine dihydrochloride](/img/structure/B2573358.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethoxyphenyl)prop-2-enoate](/img/structure/B2573359.png)

